What is Bazedoxifene-d4 Acetate and its primary use
What is Bazedoxifene-d4 Acetate and its primary use
Primary Use: Stable Isotope Internal Standard for Bioanalytical Quantitation
Executive Summary
Bazedoxifene-d4 Acetate is the stable isotope-labeled (SIL) analog of Bazedoxifene, a third-generation Selective Estrogen Receptor Modulator (SERM). It is engineered specifically for use as an Internal Standard (IS) in critical bioanalytical assays, including pharmacokinetic (PK) profiling, therapeutic drug monitoring (TDM), and forensic doping control.
By incorporating four deuterium atoms into the ethoxy linker of the molecule, Bazedoxifene-d4 Acetate exhibits physicochemical properties nearly identical to the non-deuterated analyte. This allows it to co-elute with Bazedoxifene during liquid chromatography while remaining spectrally distinct in mass spectrometry (MS), providing robust compensation for matrix effects, ionization suppression, and extraction variability.
Chemical Identity & Properties
Bazedoxifene-d4 Acetate is a synthetic indole-based compound. The deuterium labeling is strategically placed on the ethoxy chain to ensure metabolic stability and mass spectral differentiation.
Physicochemical Profile
| Property | Specification |
| Chemical Name | 1-[[4-[2-(azepan-1-yl)-1,1,2,2-tetradeuterioethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol acetate |
| Molecular Formula | C₃₀H₃₀D₄N₂O₃[1][2][3][4][5][6][7][8][9][10][11][12] · C₂H₄O₂ |
| Molecular Weight | ~534.68 g/mol (Salt form) |
| Parent Drug MW | 470.6 g/mol (Free base, unlabeled) |
| Isotopic Purity | Typically ≥ 99% deuterated forms |
| Solubility | Soluble in DMSO (~15 mg/mL), Methanol; slightly soluble in water |
| Appearance | White to off-white solid/powder |
| Storage | -20°C (Hygroscopic; protect from light) |
Primary Application: LC-MS/MS Bioanalysis
The gold standard for quantifying Bazedoxifene in biological matrices (plasma, serum, urine) is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . Bazedoxifene-d4 Acetate is the requisite internal standard for this workflow.
Mechanism of Action as Internal Standard
-
Extraction Compensation: Added prior to sample preparation (e.g., LLE or PPT), the d4-analog corrects for analyte loss during extraction steps.
-
Chromatographic Co-elution: Due to the minimal "deuterium isotope effect," the d4-analog elutes at virtually the same retention time as Bazedoxifene.
-
Ionization Normalization: It experiences the exact same electrospray ionization (ESI) conditions—including suppression or enhancement from co-eluting matrix components—ensuring the peak area ratio (Analyte/IS) reflects the true concentration.
Bioanalytical Workflow Diagram
The following diagram illustrates the critical path for integrating Bazedoxifene-d4 Acetate into a regulated bioanalytical method.
Caption: Workflow demonstrating the integration of Bazedoxifene-d4 Acetate to compensate for extraction efficiency and matrix effects.
Representative Experimental Protocol
Note: The following parameters are derived from standard bioanalytical practices for SERMs and should be optimized for your specific instrument platform.
A. Sample Preparation (Liquid-Liquid Extraction)
LLE is preferred over Protein Precipitation (PPT) for Bazedoxifene to minimize phospholipid carryover and improve sensitivity (LOQ).
-
Aliquot: Transfer 100 µL of plasma/urine into a clean tube.
-
IS Spiking: Add 20 µL of Bazedoxifene-d4 Acetate working solution (e.g., 100 ng/mL in 50% Methanol). Vortex gently.
-
Buffer: Add 100 µL of 0.1 M Ammonium Acetate (pH ~5.0) to stabilize the ionization state.
-
Extraction: Add 1 mL of extraction solvent (e.g., Methyl tert-butyl ether (MTBE) or Ethyl Acetate/Hexane 80:20).
-
Agitation: Shake/Vortex for 10 minutes; Centrifuge at 4000 rpm for 5 minutes.
-
Reconstitution: Transfer the organic (upper) layer to a fresh tube; evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase.
B. LC-MS/MS Conditions[1][2][4][5][6][8][9][10][12][13]
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 – 0.6 mL/min.
-
Gradient: 5% B to 95% B over 3-5 minutes.
C. Mass Spectrometry Parameters (MRM)
Detection is performed in Positive Electrospray Ionization (ESI+) mode. The transition selection is critical; the product ion must retain the deuterium label or be specific enough to avoid interference.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Type |
| Bazedoxifene | 471.3 [M+H]⁺ | 324.2 | 25-35 | Quantifier |
| Bazedoxifene-d4 | 475.3 [M+H]⁺ | 328.2 | 25-35 | Internal Standard |
Technical Note: The transition m/z 471 → 324 typically corresponds to the loss of the azepan-ethoxy side chain. Since the d4 label is on the ethoxy linker, careful tuning is required. If the fragmentation cleaves the ether bond and the charge remains on the indole core, the label is lost (bad IS). If the charge remains on the side chain, the mass would be distinct. Always verify the product ion spectrum of the d4 standard to ensure the selected fragment retains the deuterium atoms.
Method Validation Criteria
To ensure data integrity, the method using Bazedoxifene-d4 Acetate must meet FDA/EMA bioanalytical guidelines:
-
Linearity: R² > 0.99 over the expected therapeutic range (typically 0.5 – 200 ng/mL).
-
Accuracy & Precision: Inter-batch and intra-batch CV% should be < 15% (20% at LLOQ).
-
Recovery: The absolute recovery of the IS (d4) should track the recovery of the analyte within ±15%.
-
IS Interference: Analyze a "blank" matrix (no drug, no IS) and a "zero" sample (matrix + IS only) to confirm no cross-signal contribution between the native drug and the d4-analog.
Handling & Stability
-
Light Sensitivity: Bazedoxifene and its isotopes are sensitive to photo-degradation. Perform all extractions under low-light or yellow-light conditions.
-
Stock Solutions: Prepare primary stocks in Methanol or DMSO. Store at -20°C or -80°C.
-
Stability: Stable in plasma for at least 4 hours at room temperature (bench-top stability) and through 3 freeze-thaw cycles, provided light exposure is minimized.
References
-
Kim, J. et al. (2023). Pharmacokinetic Interactions Between Bazedoxifene and Cholecalciferol. Clinical Pharmacology in Drug Development. Available at: [Link]
-
Jeong, E.S. et al. (2022). Detection of bazedoxifene, a selective estrogen receptor modulator, in human urine by LC-MS/MS.[5] Drug Testing and Analysis.[4][5][6][8][9][10][12][13][14] Available at: [Link]
-
Shen, L. et al. (2005). Bazedoxifene acetate: a selective estrogen receptor modulator with improved selectivity. Endocrinology. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS method for simultaneous estimation of raloxifene, cladrin in rat plasma: application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of bazedoxifene, a selective estrogen receptor modulator, in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. agilent.com [agilent.com]
- 8. Pharmacokinetic Interactions Between Bazedoxifene and Cholecalciferol: An Open-Label, Randomized, Crossover Study in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. youtube.com [youtube.com]
- 12. CA3089347A1 - Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
